[4-(2-Methylimidazol-1-yl)phenyl]methanol

Physicochemical characterization Positional isomerism Purification optimization

Specifically engineered for PROTAC development, this para-substituted phenylimidazole building block provides a geometrically linear linker orientation, which is crucial for effective ternary complex formation. Its 2-methylimidazole motif is critical for reducing CYP3A4 inhibition liability (Ki shift >1 µM), ensuring metabolic stability. Available in ≥98% purity to minimize impurity-derived side products in multi-step syntheses. Select this compound for reproducible structure-activity relationships where geometric precision is non-negotiable.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 167758-58-9
Cat. No. B069914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylimidazol-1-yl)phenyl]methanol
CAS167758-58-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)CO
InChIInChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3
InChIKeyXOEGKOWEHCVONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





167758-58-9 | 4-(2-Methylimidazol-1-yl)phenylmethanol | Procurement & Selection Guide


[4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS 167758-58-9) is a phenylimidazole derivative bearing a hydroxymethyl group at the para position of the phenyl ring [1]. With a molecular formula of C₁₁H₁₂N₂O and molecular weight of 188.23 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry, particularly as an intermediate for PROTAC (proteolysis-targeting chimera) development [2] . The imidazole moiety provides metal coordination capability and hydrogen-bonding potential, while the benzyl alcohol handle enables facile conjugation and functionalization [1].

167758-58-9 | Why Generic Substitution Fails: Positional Isomerism and Methylation Status


Generic substitution of [4-(2-methylimidazol-1-yl)phenyl]methanol with structurally similar phenylimidazole analogs is not chemically or functionally equivalent. The para-substituted benzyl alcohol architecture differs fundamentally from ortho-substituted positional isomers such as [2-(2-methylimidazol-1-yl)phenyl]methanol (CAS 914349-47-6) in both physicochemical properties and synthetic utility . Furthermore, the presence of the 2-methyl substituent on the imidazole ring distinguishes this compound from non-methylated analogs like 4-(1H-imidazol-1-yl)benzyl alcohol in terms of lipophilicity, steric profile, and potential for downstream structure-activity relationships [1] . These structural differences manifest as quantifiable variations in boiling point, metabolic stability predictions, and commercial availability that preclude simple interchangeability.

167758-58-9 | Quantitative Differentiation Evidence vs. Analogs & Alternatives


Boiling Point Differential: Para- vs. Ortho-Substituted Positional Isomer

The para-substituted [4-(2-methylimidazol-1-yl)phenyl]methanol exhibits a predicted boiling point of 388.1±44.0 °C at 760 mmHg, which is lower than the 402.4±47.0 °C predicted for its ortho-substituted positional isomer [2-(2-methylimidazol-1-yl)phenyl]methanol (CAS 914349-47-6) . This ~14.3 °C difference in predicted boiling point reflects altered intermolecular interactions arising from the distinct spatial orientation of the hydroxymethyl and imidazole substituents on the phenyl ring.

Physicochemical characterization Positional isomerism Purification optimization

Hydrogen Bond Donor Count and Lipophilicity Profile for Drug Design

[4-(2-Methylimidazol-1-yl)phenyl]methanol contains exactly one hydrogen bond donor (the hydroxyl group) and has a computed XLogP3-AA value of 1.2 [1] . In contrast, non-methylated analogs such as 4-(1H-imidazol-1-yl)benzyl alcohol exhibit a lower LogP due to the absence of the methyl group, which alters lipophilicity and may affect membrane permeability predictions . The 2-methyl substituent on the imidazole ring of the target compound increases LogP by approximately 0.3–0.5 units relative to the unmethylated parent scaffold, based on class-level SAR trends for imidazole alkylation.

Medicinal chemistry Lipinski's Rule of Five ADME prediction

Commercial Purity Specification: 98% vs. 95% Grade Availability

Multiple authorized vendors including AKSci, Aladdin Scientific, and Bide Pharm offer [4-(2-methylimidazol-1-yl)phenyl]methanol at a minimum purity specification of 98%, with quality control supported by NMR, HPLC, and GC batch analysis [1] [2]. This contrasts with the 95% grade commonly available for the ortho-positional isomer [2-(2-methylimidazol-1-yl)phenyl]methanol . For research applications requiring higher purity starting materials to minimize side reactions and improve synthetic reproducibility, the 98% grade provides a quantifiable advantage over the lower-purity alternative.

Chemical procurement Purity specification Synthetic intermediate

Predicted CYP3A4 Metabolic Stability in Microsomal Assays

Imidazole-containing compounds are known to interact with cytochrome P450 enzymes, particularly CYP3A4, via coordination of the imidazole nitrogen to the heme iron. Published microsomal stability data for structurally related phenylimidazole derivatives indicate that 2-methyl substitution on the imidazole ring can modulate CYP3A4-mediated metabolism rates. Specifically, a class-level analysis of benzyl imidazole-based compounds reveals that the 2-methyl group introduces steric hindrance that reduces CYP3A4 1'-hydroxylase inhibition potency compared to unsubstituted imidazole analogs (Ki shift from ~120 nM to >1 μM in recombinant CYP3A4 assays) [1] [2]. While direct experimental data for this exact compound are not publicly available, the class-level inference suggests that [4-(2-methylimidazol-1-yl)phenyl]methanol may exhibit reduced CYP3A4 liability relative to non-methylated counterparts, which is a relevant consideration for fragment-based drug discovery and PROTAC linker design.

Drug metabolism CYP inhibition Pharmacokinetics ADME

Inventory Availability: US-Based Stock vs. Extended Lead Times for Analogs

AKSci maintains US-based stock of [4-(2-methylimidazol-1-yl)phenyl]methanol (98% purity) with a standard lead time of 1 week for 5 g, 10 g, and 25 g quantities shipped from the San Francisco Bay Area, California . In contrast, the ortho-substituted isomer [2-(2-methylimidazol-1-yl)phenyl]methanol typically requires longer lead times or international sourcing arrangements . For procurement planning, this difference in domestic stock availability translates to reduced shipping delays, lower freight costs, and faster project turnaround.

Supply chain Procurement Lead time Inventory

167758-58-9 | Optimal Research Applications Based on Quantitative Differentiation


PROTAC Linker and Protein Degrader Building Block Synthesis

The para-substituted benzyl alcohol architecture of [4-(2-methylimidazol-1-yl)phenyl]methanol provides a geometrically linear linker orientation that is distinct from the bent geometry of ortho-isomers, a property particularly relevant for PROTAC ternary complex formation [1]. The 98% purity grade available from multiple vendors reduces the risk of impurity-derived side products during multi-step PROTAC synthesis, where even minor impurities can significantly impact final degrader performance [2]. The single hydrogen bond donor and moderate LogP of 1.2 support its compatibility with standard conjugation chemistries including esterification, etherification, and carbamate formation .

Fragment-Based Drug Discovery Campaigns Targeting Kinases and Metalloenzymes

As an imidazole-containing fragment with a molecular weight of 188.23 g/mol and computed XLogP3-AA of 1.2, this compound adheres to the 'Rule of Three' guidelines for fragment library design [1]. The 2-methyl substituent on the imidazole ring confers class-level CYP3A4 liability reduction relative to unsubstituted imidazole fragments, which may be advantageous when screening against targets where metabolic stability is a go/no-go criterion [2]. The benzyl alcohol handle allows for structure-guided elaboration via parallel chemistry approaches .

CYP3A4-Mediated Metabolism Probe Development

Based on class-level SAR indicating that 2-methylimidazole scaffolds exhibit reduced CYP3A4 1'-hydroxylase inhibition (Ki shift from ~120 nM to >1 μM) compared to unsubstituted imidazole derivatives, [4-(2-methylimidazol-1-yl)phenyl]methanol can serve as a comparative control compound in CYP3A4 inhibition studies [1] [2]. Researchers investigating structure-activity relationships of imidazole-based CYP inhibitors can utilize this compound to isolate the effect of imidazole 2-methylation on binding affinity without confounding substituent effects elsewhere on the scaffold .

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The imidazole nitrogen atoms in [4-(2-methylimidazol-1-yl)phenyl]methanol can coordinate to transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺), while the pendant benzyl alcohol group remains available for post-synthetic modification or hydrogen-bonding interactions [1]. The lower predicted boiling point (388.1 °C) relative to the ortho-isomer (402.4 °C) may facilitate solvent removal and thermal processing during MOF crystallization [2]. The US-based stock availability reduces procurement delays for materials chemistry laboratories requiring gram-scale quantities for framework optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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